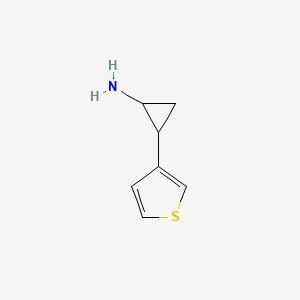

2-(Thiophen-3-yl)cyclopropan-1-amine

Description

2-(Thiophen-3-yl)cyclopropan-1-amine is a bicyclic amine featuring a cyclopropane ring fused to a thiophene moiety. The compound’s structure combines the electronic effects of the sulfur-containing thiophene ring with the steric and electronic constraints of the cyclopropane ring. The rigid cyclopropane ring introduces strain, which may enhance reactivity or binding specificity compared to non-constrained analogs .

Properties

IUPAC Name |

2-thiophen-3-ylcyclopropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c8-7-3-6(7)5-1-2-9-4-5/h1-2,4,6-7H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXUPPWQKXDJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CSC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Catalytic Cyclopropanation Using Diazo Compounds

A robust approach involves the use of copper(I) iodide (CuI) and triphenylphosphine as catalysts in an inert atmosphere, with ethyl diazoacetate or diazomethane as the carbene source. This method allows for the formation of cyclopropyl esters which can be further transformed into the amine.

- Procedure Highlights :

- CuI (0.05 mmol) and triphenylphosphine (1.0 mmol) are dissolved in an inert solvent such as dichloromethane, toluene, or dichloroethane under argon.

- Thiophene-3-carbaldehyde (1 mmol) is added and heated (room temperature to 80 °C depending on solvent).

- Ethyl diazoacetate (2 mmol) or diazomethane solution is added to generate the cyclopropane ring.

- Reaction progress is monitored by TLC, GC, or NMR.

- The crude cyclopropane intermediate is purified by flash chromatography.

This method has been demonstrated with various aromatic aldehydes and is adaptable to thiophene derivatives, yielding high purity cyclopropyl esters as intermediates.

Conversion of Cyclopropyl Esters to Cyclopropan-1-amines

Following cyclopropanation, the ester group is converted into the amine functionality. Common methods include:

- Reduction of Ester to Alcohol followed by Amination

- Direct Amination via Ammonolysis or Reductive Amination

A patented process (US5543531A) describes the preparation of thiophene-containing amines via treatment of intermediates with primary or secondary amines in the presence of suitable solvents and bases such as triethylamine. The reaction conditions involve:

- Use of inert solvents like n-hexane, toluene, or chlorinated hydrocarbons (e.g., 1,2-dichloroethane).

- Amination in the presence of an amine base to facilitate substitution or conversion of ester or ketone intermediates to amines.

- Controlled temperature and vacuum distillation to isolate the final amine product.

Summary Table of Preparation Methods

Detailed Research Findings

Catalytic One-Pot Cyclopropanation : The method developed by Davi and Lebel (2008) provides a streamlined approach to synthesize trans-cyclopropyl compounds from aldehydes, including heteroaromatic aldehydes like thiophene-3-carbaldehyde. The use of CuI and triphenylphosphine facilitates carbene transfer from diazo compounds to the aldehyde, forming cyclopropyl esters with high stereoselectivity and yield.

Amination via Amine Treatment : The patent US5543531A outlines the preparation of thiophene compounds including amines by treating intermediates with amines in the presence of bases and inert solvents. This process allows for the selective introduction of the amino group at the cyclopropane ring, maintaining the integrity of the thiophene ring and providing a practical route to this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene derivative using reducing agents like lithium aluminum hydride.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydrothiophene, tetrahydrothiophene.

Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity : Research indicates that derivatives of thiophene compounds may possess anticancer properties. Studies have shown that compounds similar to 2-(Thiophen-3-yl)cyclopropan-1-amine can inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer progression. This inhibition suggests potential use in treating hematologic cancers and autoimmune diseases such as rheumatoid arthritis .

- Neuropharmacology : The compound's ability to interact with neurotransmitter systems may position it as a candidate for developing treatments for neurological disorders. Its structural similarity to known psychoactive compounds allows for exploration in this area .

- Antimicrobial Properties : The thiophene moiety has been associated with antimicrobial activity. Compounds containing thiophene structures have shown effectiveness against various bacterial strains, indicating that this compound could be further investigated for its potential as an antimicrobial agent.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

| Synthesis Method | Description | Yield |

|---|---|---|

| Cyclization Reaction | Involves the formation of the cyclopropane ring through intramolecular reactions of thiophene derivatives. | Moderate |

| Nucleophilic Substitution | Utilizes nucleophilic attack on electrophilic centers in precursor compounds containing thiophene. | High |

| Grignard Reaction | Employs Grignard reagents to introduce the amine group after cyclopropanation. | Variable |

These methods vary in terms of yield, selectivity, and environmental impact, necessitating careful consideration when selecting a synthetic pathway.

Case Studies

- Biological Activity Assessment : A study focused on the binding affinity of this compound to various biological targets, including enzymes and receptors involved in inflammatory pathways. Techniques such as molecular docking simulations were employed to elucidate its mechanism of action.

- Therapeutic Potential in Autoimmune Diseases : Research has demonstrated that compounds with similar structures exhibit significant effects on TNF-α suppression, highlighting their potential in treating autoimmune conditions like rheumatoid arthritis . Further studies are needed to confirm these effects specifically for this compound.

Mechanism of Action

The mechanism of action of 2-(Thiophen-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in the active site of enzymes, while the amine group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Thiophene vs. Cycloalkyl/Aryl Groups

The thiophene substituent in 2-(Thiophen-3-yl)cyclopropan-1-amine distinguishes it from analogs such as 2-Chloro-3-cyclopentyl-N-methylpropan-1-amine () and 1-arylpropan-2-amines (). Key differences include:

- Electronic Properties : Thiophene’s electron-rich aromatic system enhances π-π stacking interactions and polarizability compared to cycloalkyl (e.g., cyclopentyl) or simple aryl substituents. This may improve binding to biological targets like serotonin receptors .

- Synthetic Accessibility : Thiophene-containing amines often require specialized coupling strategies (e.g., Fe-catalyzed cross-coupling, as in ) or protection-deprotection sequences (e.g., carbamate intermediates in ), whereas cycloalkyl analogs are synthesized via direct alkylation or reductive amination .

Reactivity and Stability

- Ring Strain: The cyclopropane ring in this compound increases susceptibility to ring-opening reactions under acidic or oxidative conditions compared to non-cyclopropane analogs (e.g., linear propan-1-amines).

- Thiophene Stability : Thiophene’s sulfur atom may introduce susceptibility to oxidation, contrasting with the more stable cycloheptyl or indole-containing analogs (e.g., compound 8 in ) .

Data Table: Comparative Analysis

Notes

- The provided evidence lacks direct studies on this compound; comparisons are extrapolated from structural analogs.

- Synthetic protocols from and highlight the complexity of bicyclic amine synthesis, particularly for strained systems.

- Thiophene’s electronic effects remain underexplored in cyclopropane-containing amines, warranting further computational or spectroscopic analysis.

Biological Activity

2-(Thiophen-3-yl)cyclopropan-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. Its cyclopropane moiety combined with the thiophene ring offers a distinct framework for interaction with biological targets, making it a candidate for drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways, including:

- Enzyme Inhibition : Compounds in this class have shown potential as inhibitors of enzymes related to cancer progression and neurodegenerative diseases.

- Receptor Modulation : Interactions with serotonin receptors (5-HT2C) have been documented, suggesting potential applications in mood disorders and appetite regulation .

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

| Activity | Target | IC50 Value | Reference |

|---|---|---|---|

| Inhibition of LSD1 | Lysine-specific demethylase | 0.005 μM | |

| Selective 5-HT2C Agonism | Serotonin receptor | Potency not specified | |

| Anti-cancer activity | Various cancers | Variable |

Case Studies

Several case studies highlight the effectiveness of this compound derivatives in clinical settings:

- Case Study on Cancer Treatment :

- Neuropharmacological Effects :

Discussion

The biological activity of this compound suggests that it possesses significant therapeutic potential across various domains, particularly in oncology and neuropharmacology. The compound's ability to selectively target specific receptors and enzymes could lead to the development of novel therapeutics with fewer side effects compared to existing treatments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Thiophen-3-yl)cyclopropan-1-amine, and how can reaction conditions be systematically optimized?

- Answer : A common approach involves cyclopropanation of thiophene derivatives using diamines or transition metal catalysts. For example, multi-step syntheses may employ tetrachloromonospirocyclotriphosphazenes as intermediates in THF with triethylamine (Et₃N) to neutralize byproducts . Reaction optimization includes monitoring via thin-layer chromatography (TLC) and adjusting stoichiometric ratios (e.g., 1:1 molar ratios of reactants) to minimize impurities. Post-reaction purification via column chromatography or recrystallization is critical, as residual Et₃N salts can complicate isolation .

Q. How can researchers validate the structural and physicochemical properties of this compound?

- Answer : Key techniques include:

- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve cyclopropane-thiophene ring geometry, particularly addressing potential strain or torsional effects .

- Spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and cyclopropane ring integrity. Predicted pKa (~8.09) and boiling point (~220°C) should be experimentally verified via potentiometric titration and differential scanning calorimetry (DSC) .

- Chromatography : HPLC with UV detection to assess purity (>95%) and identify byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Answer : Implement the following:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., THF or Et₃N vapors) .

- Emergency measures : In case of exposure, rinse skin with soap/water (P302 + P352) and seek medical advice (P307 + P311) .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent amine oxidation .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between predicted and experimental physicochemical data (e.g., pKa, solubility)?

- Answer : Computational predictions (e.g., pKa ~8.09) often assume ideal conditions. Experimentally, use potentiometric titration in aqueous buffers or DMSO to account for solvent effects. For solubility, employ Hansen solubility parameters (HSPs) to identify optimal solvents (e.g., dichloromethane for cyclopropane derivatives) . Discrepancies may arise from steric hindrance in the cyclopropane-thiophene system, necessitating empirical adjustments .

Q. What mechanistic insights explain unexpected reaction pathways during functionalization of this compound?

- Answer : Cyclopropane ring strain (≈27 kcal/mol) can lead to ring-opening under acidic or oxidative conditions. For example, reactions with strong acids (e.g., HCl) may protonate the amine, destabilizing the cyclopropane and yielding thiophene-amine adducts. Mitigate this by using mild reagents (e.g., NaBH₄ for reductions) and low temperatures (0–40°C) .

Q. How does stereochemistry influence the reactivity and biological activity of this compound derivatives?

- Answer : Enantiomeric forms (e.g., (1R,2S)- vs. (1S,2R)-configurations) exhibit distinct electronic profiles due to cyclopropane-thiophene conjugation. Use chiral HPLC or circular dichroism (CD) to resolve stereoisomers. Activity studies (e.g., enzyme inhibition) often show differences in binding affinity ≥10-fold between enantiomers, emphasizing the need for asymmetric synthesis protocols .

Q. What strategies address purification challenges caused by polar byproducts or hydrochloride salt formation?

- Answer : For hydrochloride salts (common in amine derivatives), use solvent partitioning (e.g., EtOAc/water) to isolate the free base. For polar byproducts, employ reverse-phase chromatography (C18 columns) with acetonitrile/water gradients. Alternatively, use ion-exchange resins to trap charged impurities .

Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?

- Answer : Conduct accelerated stability studies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.